molecular formula C16H19NO5 B14241581 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- CAS No. 501683-81-4

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-

Cat. No.: B14241581
CAS No.: 501683-81-4
M. Wt: 305.32 g/mol
InChI Key: IWVDRFRMZHNZIH-LBPRGKRZSA-N
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Description

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-: is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethynyl group attached to the tyrosine molecule .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The ethynyl group can participate in various chemical reactions, leading to the formation of different products. These interactions can affect protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

501683-81-4

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(2S)-3-(3-ethynyl-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H19NO5/c1-5-11-8-10(6-7-13(11)18)9-12(14(19)20)17-15(21)22-16(2,3)4/h1,6-8,12,18H,9H2,2-4H3,(H,17,21)(H,19,20)/t12-/m0/s1

InChI Key

IWVDRFRMZHNZIH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)C#C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)C#C)C(=O)O

Origin of Product

United States

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